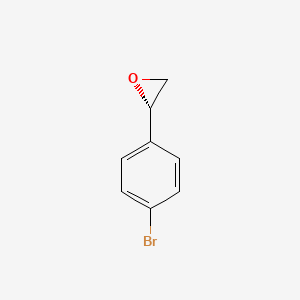

(R)-4-Bromostyrene oxide

描述

Significance of Chiral Epoxides in Organic Synthesis and Pharmaceutical Chemistry

Chiral epoxides are a crucial class of organic molecules that serve as versatile intermediates in the synthesis of a wide array of chemical compounds. atlasofscience.org Their importance is underscored by their role in the creation of enantiopure compounds, which are vital in the pharmaceutical and agrochemical industries. orientjchem.org The three-membered ring of an epoxide is highly strained and therefore susceptible to ring-opening reactions with various nucleophiles, leading to the formation of diverse and valuable functionalized products. numberanalytics.com

In pharmaceutical chemistry, the stereochemistry of a molecule can profoundly influence its biological activity. studysmarter.co.uk It is often the case that only one of a pair of enantiomers exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. atlasofscience.org Consequently, the ability to synthesize enantiomerically pure compounds is paramount. Chiral epoxides, such as (R)-4-Bromostyrene oxide, are key starting materials for the asymmetric synthesis of many pharmaceutical agents. Asymmetric epoxidation, a method used to produce a single enantiomer of an epoxide, is a cornerstone of modern drug discovery and development. orientjchem.org

Overview of Brominated Styrene (B11656) Oxides in Scientific Investigations

Brominated styrene oxides, a subgroup of styrene oxides, are characterized by the presence of one or more bromine atoms on the styrene's aromatic ring. This bromine substitution imparts unique electronic and steric properties to the molecule, making it a valuable tool in various scientific applications.

In organic synthesis, the bromine atom can serve as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. For instance, this compound has been utilized in the Heck reaction to form biaryl compounds.

Beyond traditional organic synthesis, brominated compounds have been investigated in materials science. For example, the incorporation of bromine into polystyrene can enhance its thermal stability and mechanical properties. Furthermore, brominated styrenes have been used to form self-assembled monolayers (SAMs) on surfaces, which are important in nanotechnology and surface engineering. northwestern.edu The bromine atom in these SAMs can serve as a functional handle for further surface modification. northwestern.edu

Enantiomeric Purity and Stereochemical Considerations in Research Applications

The enantiomeric purity of a chiral compound refers to the degree to which one enantiomer is present in excess of the other. In the context of this compound, ensuring high enantiomeric purity is critical for its effective use in asymmetric synthesis. The use of an enantiomerically pure starting material is often the most efficient way to produce an enantiomerically pure final product.

Several methods are employed to achieve high enantiomeric purity of styrene oxides. Asymmetric epoxidation, using chiral catalysts, is a primary method for producing one enantiomer in excess. numberanalytics.com For racemic mixtures, chromatographic resolution using a chiral stationary phase can be used to separate the enantiomers.

The stereochemistry of the epoxide ring-opening reaction is also a crucial consideration. The reaction can proceed with either inversion or retention of configuration at the stereocenter, depending on the reaction conditions and the nature of the nucleophile. Understanding and controlling the stereochemical outcome of these reactions is essential for the synthesis of the desired stereoisomer of the final product. For example, in reactions of (R)-p-bromostyrene oxide with guanosine (B1672433), the stereochemistry of the product was found to be highly dependent on the site of reaction. acs.org

Research Gaps and Future Directions in this compound Studies

While this compound has proven to be a valuable synthetic intermediate, there are still areas where further research is needed. One area of potential investigation is the development of more efficient and sustainable methods for its synthesis. This could involve the exploration of novel catalytic systems for asymmetric epoxidation or the use of biocatalysis.

Further exploration of the reactivity of this compound is also warranted. Investigating its behavior in a wider range of chemical transformations could lead to the discovery of new synthetic methodologies and the creation of novel molecules with interesting biological or material properties.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-(4-bromophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNINSLOEPXEZOZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459054 | |

| Record name | (R)-4-Bromostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62566-68-1, 148684-05-3 | |

| Record name | (R)-4-Bromostyrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-2-(4-bromophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 4 Bromostyrene Oxide

Stereoselective Epoxidation Reactions

Stereoselective epoxidation reactions are the cornerstone for producing enantiomerically enriched epoxides. These methods can be broadly categorized into chemical and enzymatic processes, each with distinct advantages and substrate specificities.

The direct asymmetric epoxidation of 4-bromostyrene (B1200502) involves the use of chiral catalysts or reagents to control the facial selectivity of the oxygen atom addition to the double bond.

The use of peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a widespread and straightforward method for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism, often referred to as the "Butterfly mechanism," where an oxygen atom is transferred from the peroxyacid to the alkene.

However, when applied to an achiral alkene like 4-bromostyrene, standard epoxidation with m-CPBA results in a racemic mixture of (R)- and (S)-4-bromostyrene oxide. This is because the peracid can attack either face of the planar double bond with equal probability. While this method is highly efficient for producing the epoxide in its racemic form, it does not provide enantioselectivity on its own. The synthesis of racemic 4-bromostyrene oxide is nonetheless important for providing material for subsequent kinetic resolution or for use as an analytical standard. For example, racemic 4-bromostyrene oxide can be synthesized by reacting 4-bromostyrene with m-CPBA in a solvent like dichloromethane (B109758) (CH₂Cl₂), often with a buffer such as sodium bicarbonate (NaHCO₃) to neutralize the resulting m-chlorobenzoic acid.

Jacobsen-Katsuki Epoxidation: The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins like styrenes. wikipedia.orgorganic-chemistry.org This reaction utilizes a chiral manganese-salen complex as the catalyst, with a terminal oxidant such as sodium hypochlorite (B82951) (NaOCl). wikipedia.orgorganic-chemistry.org The chirality of the epoxide product is determined by the specific enantiomer of the chiral salen ligand used in the catalyst. wikipedia.org

The mechanism is believed to involve a high-valent manganese-oxo species as the active oxidant. wikipedia.org The chiral ligand creates a sterically defined environment around the metal center, directing the alkene to approach from a specific orientation and thus favoring the epoxidation of one prochiral face over the other. wisc.edu While highly effective for many substrates, achieving high enantioselectivity for the (R)-epoxidation of styrene (B11656) itself with the original Jacobsen catalyst has been noted as challenging, with moderate enantiomeric excess (ee) values reported under standard conditions. rsc.orgrsc.org However, modifications to the catalyst structure, ligand design, and reaction conditions, such as the use of chiral additives or operation at low temperatures, can significantly enhance enantioselectivity. rsc.orgnih.govrsc.org

Sharpless Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a renowned method for the highly enantioselective epoxidation of primary and secondary allylic alcohols. uq.edu.au It employs a titanium tetra(isopropoxide) catalyst, a chiral tartrate ester (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. uq.edu.au A key requirement for this reaction is the presence of an allylic hydroxyl group, which coordinates to the titanium catalyst, directing the epoxidation to a specific face of the alkene. Since 4-bromostyrene is an unfunctionalized styrene and lacks the required allylic alcohol moiety, the Sharpless asymmetric epoxidation is not directly applicable for its conversion to (R)-4-bromostyrene oxide.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes can operate under mild conditions and often exhibit exceptional levels of stereo-, regio-, and enantioselectivity.

The synthesis of enantiopure epoxides via biocatalysis is a well-established field. The primary strategies involve either the direct enantioselective epoxidation of an alkene or the kinetic resolution of a racemic epoxide. For the synthesis of this compound, direct epoxidation is the most atom-economical approach. This is typically achieved using oxygenase enzymes, such as cytochrome P450 monooxygenases or styrene monooxygenases, which utilize molecular oxygen as the oxidant.

Research has focused on discovering and engineering enzymes that exhibit high (R)-selectivity. While many wild-type enzymes show a preference for producing the (S)-enantiomer of styrene oxides, protein engineering has successfully reversed this selectivity. For instance, mutants of cytochrome P450 enzymes have been developed that can epoxidize para-substituted styrenes with high activity and excellent (R)-enantioselectivity.

Bacterial strains from the genera Pseudomonas and Rhodococcus are widely studied for their ability to degrade styrene and its derivatives. This degradation is often initiated by a styrene monooxygenase (SMO) system, which epoxidizes the vinyl group. However, the vast majority of characterized SMOs, such as those from Pseudomonas sp. VLB120 and Rhodococcus opacus 1CP, are highly (S)-selective, producing (S)-styrene oxides with excellent enantiomeric excess (>99% ee). nih.gov

While these specific wild-type strains are not suitable for producing the (R)-enantiomer, the enzymes they harbor have been the targets of protein engineering to alter their innate selectivity. More significantly, screening of diverse microbial populations and engineering of other enzyme classes, like cytochrome P450s, have identified biocatalysts capable of producing this compound.

A notable example is the S244D variant of the cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris. This engineered enzyme was found to catalyze the epoxidation of 4-bromostyrene, yielding the (R)-epoxide with a significant enantiomeric excess. This demonstrates a reversal of selectivity compared to the wild-type enzyme's reaction with other substrates. The data below summarizes the findings for the epoxidation of various para-substituted styrenes by this engineered biocatalyst.

Enzymatic Epoxidation Processes

Enantiomeric Resolution Techniques for Racemic 4-Bromostyrene Oxide

The separation of enantiomers from a racemic mixture is a common and effective strategy for obtaining optically pure compounds. For racemic 4-bromostyrene oxide, both chromatographic and recrystallization-based methods have been explored.

Chromatographic Resolution Methods

Chromatographic techniques, particularly those employing a chiral stationary phase (CSP), are powerful tools for the analytical and preparative separation of enantiomers.

Chiral Stationary Phase Gas Chromatography (CSP-GC) is a highly effective method for the separation of volatile enantiomers like (R)- and (S)-4-bromostyrene oxide. nih.gov This technique relies on the differential interaction between the enantiomers and a chiral stationary phase, leading to different retention times and, thus, separation. gcms.cz Cyclodextrin-based CSPs are commonly employed for this purpose due to their ability to form transient diastereomeric inclusion complexes with the enantiomers. daneshyari.com

Research has demonstrated the successful resolution of racemic 4-bromostyrene oxide using a γ-cyclodextrin column. The separation is based on the subtle differences in the stability of the inclusion complexes formed between the chiral cavity of the cyclodextrin (B1172386) derivative and each enantiomer. daneshyari.com In a reported separation, the (R)- and (S)-enantiomers were baseline resolved, allowing for accurate quantification of the enantiomeric excess (ee). rsc.org

Table 1: CSP-GC Resolution of 4-Bromostyrene Oxide Enantiomers

| Enantiomer | Retention Time (min) |

|---|---|

| This compound | 14.2 |

| (S)-4-Bromostyrene oxide | 14.9 |

Data sourced from a study utilizing a γ-cyclodextrin column. rsc.org

The enantiomeric excess of the (R)-enantiomer has been reported to be 36% in certain enzymatic epoxidation reactions of 4-bromostyrene, highlighting the importance of accurate analytical methods like CSP-GC to determine the optical purity of the product. uq.edu.au

Recrystallization Optimization

Recrystallization is a classical yet powerful technique for the purification and separation of compounds based on their differential solubility. For the resolution of enantiomers, this typically involves the formation of diastereomeric salts with a chiral resolving agent. libretexts.org The resulting diastereomers exhibit different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org

While specific data for the recrystallization optimization of this compound is not extensively detailed in the available literature, the principles can be inferred from the successful resolution of its (S)-enantiomer. Industrial protocols for the purification of (S)-4-bromostyrene oxide involve recrystallization from a mixture of ethyl acetate (B1210297) and hexanes. This process includes layering the crude product with hexanes and inducing crystallization at a controlled low temperature of -6°C. This method has been shown to achieve high purity of over 99% after two crystallization cycles.

For the specific isolation of this compound, a similar strategy would be employed, likely involving a chiral acid to form diastereomeric salts, followed by optimized fractional crystallization. The choice of resolving agent and solvent system would be critical to achieving high diastereomeric and subsequent enantiomeric purity.

Flow Chemistry Approaches for this compound Synthesis

The adoption of continuous flow chemistry, particularly utilizing microreactors, has revolutionized the synthesis of fine chemicals and pharmaceuticals by offering enhanced control over reaction parameters, improved safety, and greater scalability. acs.org

Microreactor Applications for Enhanced Conversion and Throughput

Microreactors, with their high surface-area-to-volume ratio, enable precise control over temperature, pressure, and reaction time, leading to significant improvements in reaction efficiency. acs.org In the context of epoxide synthesis, flow chemistry offers a significant advantage in managing the often exothermic nature of epoxidation reactions.

Advantages in Scalability and Yield Improvement

One of the primary drivers for adopting flow chemistry is the seamless scalability from laboratory to industrial production without the need for extensive re-optimization. The precise control afforded by microreactors often leads to higher yields and purer products compared to traditional batch processes.

In the flow synthesis of (S)-4-bromostyrene oxide, reported yields have exceeded 95%, a significant improvement over many batch processes. The enhanced heat transfer in microreactors mitigates the formation of byproducts that can arise from localized temperature fluctuations in larger batch reactors. This leads to a cleaner reaction profile and simplifies downstream purification. The ability to operate continuously for extended periods allows for the production of kilogram quantities of the target compound. These advantages in scalability and yield are directly transferable to the synthesis of this compound, making flow chemistry a highly attractive approach for its large-scale production.

Table 2: Comparison of Batch vs. Flow Synthesis for 4-Bromostyrene Oxide

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Several hours | < 10 minutes |

| Typical Yield | 85-92% | > 95% |

| Scalability | Requires re-optimization | Readily scalable |

| Process Control | Limited | Precise control of parameters |

Data for flow chemistry is based on the synthesis of (S)-4-bromostyrene oxide.

Chemical Reactivity and Transformation Pathways of R 4 Bromostyrene Oxide

Epoxide Ring-Opening Reactions

The epoxide ring of (R)-4-bromostyrene oxide is susceptible to cleavage by a variety of reagents, a characteristic reaction of epoxides driven by the release of ring strain. These reactions can be catalyzed by both acids and bases. pressbooks.pub

Nucleophilic Attack and Regioselectivity

The ring-opening of this compound typically proceeds via nucleophilic attack on one of the two carbon atoms of the epoxide ring. The regioselectivity of this attack, meaning which carbon is preferentially attacked, is influenced by the reaction conditions and the nature of the nucleophile.

This compound readily reacts with nucleophiles such as amines, thiols, and alkoxides. These reactions generally follow an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide ring. pressbooks.publibretexts.org For instance, in base-catalyzed openings, the attack predominantly occurs at the primary carbon. pressbooks.pub

The reaction with amines is a common transformation. For example, the reaction of styrene (B11656) oxide with amines can be catalyzed by various Lewis acids, and the regioselectivity can be influenced by the choice of catalyst. umich.edu Similarly, thiols are effective nucleophiles for epoxide ring-opening, often facilitated by catalysts like N-bromosuccinimide (NBS) or under solvent-free conditions with promoters like LiNTf(_2). beilstein-journals.org Alkoxides, being strong nucleophiles, also open the epoxide ring, with the reaction of styrene oxide with sodium methoxide (B1231860) yielding a mixture of isomeric methoxyethanols. researchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Product Type | General Reaction Conditions | Reference |

| Amines (RNH(_2)) | β-Amino alcohols | Can be catalyzed by Lewis acids or occur at elevated temperatures. | umich.edu |

| Thiols (RSH) | β-Hydroxy sulfides | Can be catalyzed by NBS or other promoters. | beilstein-journals.org |

| Alkoxides (RO) | Ether alcohols | Typically occurs under basic conditions. | researchgate.net |

A specific example of nucleophilic attack is the reaction of 4-bromostyrene (B1200502) oxide with cysteamine (B1669678). This reaction results in the formation of a mixture of two adducts: 2-(2-aminoethylthio)-2-(4-bromophenyl)ethanol and 2-(2-aminoethylthio)-1-(4-bromophenyl)ethanol. nih.gov The formation of these adducts occurs in an approximate 1:1 ratio. The reaction is typically carried out in an acetonitrile-water solution with triethylamine. nih.gov The rate constant for the formation of cysteamine adducts with 4-bromostyrene oxide has been determined to be 29.3 ± 3.19 min. nih.gov

The mechanism of epoxide ring-opening in this compound is highly dependent on the reaction conditions. In reactions with strong nucleophiles under neutral or basic conditions, an S(_N)2 mechanism is generally favored. libretexts.org This involves a backside attack by the nucleophile on one of the epoxide carbons, leading to an inversion of stereochemistry at that center.

Studies involving the reaction of this compound with guanosine (B1672433) have provided insights into the mechanistic pathways. acs.orgnih.gov These studies suggest that reactions at the 7-position of guanosine proceed through an S(_N)2 mechanism, with the attack occurring preferentially at the β-carbon of the epoxide. acs.orgnih.gov This results in almost complete inversion of the stereochemistry. acs.orgnih.gov In contrast, reactions at the exocyclic N and O positions of guanosine are thought to involve intermediates with a more ionic character. acs.orgnih.gov The halogen substituent influences the cytotoxicity, with 4-bromostyrene oxide showing higher levels of protein adduction compared to its chloro, fluoro, and non-halogenated analogs.

Hydrolysis and Glycol Formation

Under aqueous conditions, this compound can undergo hydrolysis to form the corresponding diol, 4-bromostyrene glycol. nih.gov This reaction can be catalyzed by either acid or base. In basic hydrolysis, the hydroxide (B78521) ion acts as a nucleophile, attacking one of the epoxide carbons in an S(_N)2 reaction, leading to a trans-1,2-diol. libretexts.orggovtpgcdatia.ac.in The resulting 4-bromostyrene glycol has been characterized by NMR spectroscopy. nih.gov

Reactions Involving the Bromine Substituent

The bromine atom on the phenyl ring of this compound can also participate in various chemical transformations. The presence of the bromine atom allows for subsequent functionalization through cross-coupling reactions. nih.gov For instance, the bromine can be displaced by nucleophiles like amines, thiols, or alkoxides, although this is generally less facile than the epoxide ring-opening.

The bromine substituent also opens the door to reactions like the Suzuki coupling, which can be used for post-polymerization modification of polymers containing 4-bromostyrene units. researchgate.net Additionally, the bromine atom can be involved in the formation of Grignard reagents, which can then be used in further synthetic steps. acs.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the epoxide ring itself is not a sufficiently strong electron-withdrawing group to activate the aryl bromide for classical SNAr reactions under standard conditions. The reaction generally requires either harsh conditions or the presence of a catalyst. While the bromine atom can be displaced by strong nucleophiles like amines or thiols, these reactions often proceed via mechanisms other than a direct SNAr pathway or require specific catalytic systems to facilitate the substitution. For an efficient SNAr reaction to occur, the rate-determining step, which is the initial attack by the nucleophile, must be favored. masterorganicchemistry.comorganicchemistrytutor.com The presence of a highly electronegative substituent, like a nitro group, significantly lowers the energy barrier for this step. organicchemistrytutor.com Without such activation, the carbon-bromine bond in 4-bromostyrene oxide remains relatively resistant to nucleophilic attack. libretexts.org

Cross-Coupling Reactions (e.g., Heck Reaction)

The aryl bromide moiety of this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing the introduction of a wide array of substituents onto the aromatic ring while preserving the chiral epoxide.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. chemicalbook.comresearchgate.net For instance, the reaction of 4-bromostyrene with aryl halides or arylboronic acids under palladium catalysis yields stilbene (B7821643) derivatives. beilstein-journals.org While specific examples detailing the Heck reaction with this compound are not prevalent, the reactivity is well-established for the parent 4-bromostyrene. chemicalbook.combeilstein-journals.org The reaction typically employs a palladium catalyst, a base, and is carried out in a suitable solvent like DMF. beilstein-journals.org The epoxide functionality is generally stable under these conditions, making the Heck reaction a viable method for elaborating the aromatic portion of the molecule.

Suzuki Coupling: The Suzuki coupling reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester. researchgate.netmdpi.com This reaction is widely used due to its mild conditions and tolerance of various functional groups. Poly(4-bromostyrene) has been successfully functionalized using Suzuki coupling, demonstrating the reactivity of the carbon-bromine bond in a similar chemical environment. researchgate.net This suggests that this compound would readily participate in Suzuki couplings with various aryl or vinyl boronic acids to produce biaryl or styrenyl-substituted epoxides.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes. nrochemistry.comwikipedia.org This reaction provides a direct route to arylalkynes. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, making aryl bromides effective substrates. nrochemistry.comwikipedia.org The reaction is tolerant of many functional groups, and it is expected that the epoxide ring in this compound would remain intact under standard Sonogashira conditions. wikipedia.orgresearchgate.net

Table 1: Overview of Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Heck Reaction | Alkene | Pd(0) complex, Base | Forms C(sp²)-C(sp²) bonds; Tolerates various functional groups. chemicalbook.combeilstein-journals.org |

| Suzuki Coupling | Organoboron Reagent | Pd(0) complex, Base | Mild conditions; High functional group tolerance. researchgate.netmdpi.com |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Forms C(sp²)-C(sp) bonds; Can be performed at room temperature. nrochemistry.comwikipedia.org |

Photocatalytic Bromonitroalkylation

Recent advancements in photoredox catalysis have enabled novel transformations of alkenes. One such reaction is the intermolecular bromonitroalkylation of styrenes. rsc.orgresearchgate.net In this process, a photocatalyst, typically an iridium or copper complex, absorbs light and initiates a radical reaction cascade. uni-regensburg.de

For styrenes, including substituted variants like 4-bromostyrene, bromonitromethane (B42901) can serve as a source for both a nitroalkyl radical and a bromine atom. rsc.orgresearchgate.net The reaction proceeds via the addition of the nitromethyl radical to the alkene, followed by trapping of the resulting benzylic radical with a bromine source. This method allows for the direct and regioselective formation of both a C-C and a C-Br bond across the double bond of the styrene precursor. rsc.org While this specific reaction is described for styrenes, its application directly to the epoxide this compound is not documented, as the reaction targets the alkene double bond which is absent in the epoxide. However, it highlights a modern synthetic method applicable to the precursor of this compound. rsc.org

Rearrangement Reactions

The epoxide ring of this compound is susceptible to rearrangement reactions, particularly in the presence of acid catalysts, leading to the formation of carbonyl compounds.

Meinwald Rearrangement and Aldehyde Formation

The Meinwald rearrangement is the acid-catalyzed isomerization of an epoxide to an aldehyde or ketone. frontiersin.orgnih.gov For styrene oxide derivatives, this rearrangement typically yields phenylacetaldehydes. nih.govwisc.edu The reaction is catalyzed by both Brønsted and Lewis acids. nih.govscience.gov

The mechanism involves the protonation or coordination of a Lewis acid to the epoxide oxygen, followed by the opening of the oxirane ring to form a carbocation intermediate at the benzylic position. frontiersin.orgnih.gov A subsequent stereospecific 1,2-hydride shift leads to the formation of the corresponding aldehyde. frontiersin.orgwisc.edu In the case of this compound, this rearrangement selectively produces (4-bromophenyl)acetaldehyde. nih.gov Studies using styrene oxide isomerase (SOI), an enzyme that catalyzes the Meinwald rearrangement, have shown that 4-bromostyrene oxide is a substrate, although it reacts at a slower rate compared to unsubstituted styrene oxide. nih.gov This enzymatic transformation underscores the viability of this rearrangement pathway under mild, physiological conditions. nih.govnih.gov

Lewis acids such as indium(III) triflate (In(OTf)₃) are also effective catalysts for epoxide rearrangements, often providing high yields and selectivity. nih.govnih.gov

Table 2: Lewis Acids Used in Epoxide Rearrangement Reactions

| Catalyst | Substrate Type | Outcome | Reference |

|---|---|---|---|

| Enzyme (SOI) | Styrene Oxides | Phenylacetaldehydes | nih.govwisc.edu |

| In(OTf)₃ | Alkenes/Epoxides | Morpholines/Ketones | nih.gov |

| ZnCl₂ | HMF-derived Epoxide | Butoxy-tolualdehyde (BTO) | science.gov |

| Hf(OTf)₄, Sc(OTf)₃ | HMF | Levulinic Acid | science.gov |

Mechanistic and Theoretical Investigations of R 4 Bromostyrene Oxide Reactivity

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like (R)-4-Bromostyrene oxide. Through molecular modeling, researchers can visualize and quantify the energetic landscapes of reaction pathways, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in mapping potential energy surfaces for chemical reactions, identifying transition states, and calculating activation energies. While specific, comprehensive DFT studies focusing solely on the general reaction pathways of this compound were not prominent in the surveyed literature, the methodology's application to related systems highlights its utility.

For instance, DFT calculations have been employed to explore the mechanisms of nickel-catalyzed cross-coupling reactions involving aryl halides. rsc.orgacs.org These studies often focus on elucidating the energetics of different potential pathways, such as those involving oxidative addition, to determine the most likely reaction mechanism. rsc.org In the context of copper-catalyzed reactions, DFT has been used to investigate unusual transformations like 1,3-halogen migrations, suggesting pathways that proceed through a series of formal sigmatropic shifts rather than changes in the metal's oxidation state. nih.gov Theoretical calculations at the DFT level have also been performed to confirm proposed mechanisms in nucleophilic aromatic substitution (SNAr) reactions, helping to distinguish between different possibilities like a direct substitution versus a single-electron transfer (SET) mechanism. researchgate.net These examples demonstrate how DFT could be applied to this compound to model its reactions with nucleophiles, predict regioselectivity in epoxide ring-opening, and understand the influence of catalysts on its transformations.

The bromine atom at the para-position of the styrene (B11656) oxide ring significantly influences the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects: The bromine atom is an electronegative substituent that exerts an electron-withdrawing inductive effect (-I) on the aromatic ring. This effect can influence the electrophilicity of the epoxide's benzylic (α) and terminal (β) carbons. This electron-withdrawing character can impact the stability of potential carbocation-like intermediates that may form during acid-catalyzed ring-opening reactions.

Steric Effects: The size of the bromine atom also plays a crucial role. Compared to other halogens like fluorine and chlorine, bromine has a larger atomic and van der Waals radius. nih.gov This steric bulk can hinder the approach of nucleophiles or enzymes to the epoxide ring. nsf.gov

The interplay of these effects is evident in comparative studies. In enzymatic reactions involving styrene oxide isomerase (SOI), the reactivity of para-substituted styrene oxides decreases as the size and hydrophilicity of the substituent change. nih.gov The relative activity for 4-bromostyrene (B1200502) oxide is significantly lower than that of unsubstituted styrene oxide, a phenomenon attributed in part to steric factors. nih.gov

| Property | Bromine (in 4-Bromostyrene) | Chlorine (in 4-Chlorostyrene) | Fluorine (in 4-Fluorostyrene) |

|---|---|---|---|

| Atomic Radius (Å) | 1.15 | 0.99 | 0.64 |

| Electronegativity (Pauling Scale) | 2.96 | 3.16 | 3.98 |

| Substrate | Para-Substituent | Van der Waals Radius (pm) | Relative Activity (%) |

|---|---|---|---|

| Styrene oxide | -H | 120 | 100 |

| 4-Methylstyrene oxide | -CH₃ | 200 | 77.3 |

| 4-Fluorostyrene (B1294925) oxide | -F | 147 | 17.9 |

| 4-Chlorostyrene (B41422) oxide | -Cl | 177 | 2.6 |

| 4-Bromostyrene oxide | -Br | 192 | 2.2 |

Kinetic Studies of Reactions Involving this compound

Kinetic studies quantify the rates of chemical reactions, providing fundamental data for understanding reaction mechanisms.

The rate of nucleophilic addition to this compound is dependent on the nucleophile, solvent, and catalyst. While specific second-order rate constants for its reactions are not broadly published in the surveyed literature, kinetic information can be inferred from product distribution ratios and relative reactivity studies.

In the reaction of this compound with guanosine (B1672433) in a neutral aqueous solution, the distribution of products reveals the kinetic preferences for attack at different nucleophilic sites on the guanosine molecule. The reaction yields predominantly products from the attack at the N7 position of guanine (B1146940) (approx. 85%), with minor products resulting from attack at the N2 (approx. 9%) and O6 (approx. 4%) positions. nih.gov This distribution reflects the relative rates of these competing reaction pathways.

Furthermore, the reaction at the N7-position favors attack at the terminal (β) carbon of the epoxide over the benzylic (α) carbon by a factor of nearly 4-to-1. nih.govacs.org This regioselectivity is a direct consequence of the kinetic barriers for the two possible modes of ring-opening.

Stereochemical Outcomes of Reactions

The stereochemistry of the products formed from reactions of a chiral epoxide like this compound is a powerful diagnostic tool for determining the reaction mechanism.

The reaction of this compound with nucleophiles can proceed with either inversion or retention of the stereochemical configuration at the attacked carbon center. The observed outcome depends heavily on the reaction mechanism, specifically whether it follows an SN1 or SN2 pathway.

An SN2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile on the electrophilic carbon, displacing the leaving group (in this case, the epoxide oxygen) in a single, concerted step. ochemtutor.com This process forces the stereocenter to "invert" its configuration, much like an umbrella flipping inside out in the wind. ochemtutor.comyoutube.com

In contrast, an SN1 (unimolecular nucleophilic substitution) mechanism involves the formation of a planar carbocation intermediate after the leaving group departs. The nucleophile can then attack this flat intermediate from either face, typically leading to a mixture of both inversion and retention products (racemization).

Studies on the reaction of this compound with the different nucleophilic centers of guanosine provide a clear example of this principle. nih.govacs.org

Reaction at the N7-position: This reaction proceeds with almost complete inversion of configuration. This outcome is strong evidence for a classic SN2 mechanism, where the N7-nitrogen attacks the epoxide carbon directly. nih.govacs.org

Reaction at the N2- and O6-positions: These reactions yield a mixture of products with both inverted and retained configurations. For the N2-adducts, the ratio of inversion to retention is approximately 6:1. For the O6-adducts, the ratio is approximately 3:1. nih.govacs.org The presence of significant retention products suggests that these reactions proceed through a mechanism with a greater degree of SN1 character, involving a more ionic or carbocation-like intermediate. nih.gov

| Guanosine Reaction Site | Proposed Mechanism | Ratio of Inversion to Retention |

|---|---|---|

| N7 | SN2 | Almost total inversion |

| N2 | Mixed SN1/SN2 | ~6 : 1 |

| O6 | Mixed SN1/SN2 | ~3 : 1 |

Applications of R 4 Bromostyrene Oxide in Advanced Synthesis

Asymmetric Synthesis of Chiral Molecules

The development of methods for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of single-enantiomer compounds that are crucial in various biological applications. (R)-4-Bromostyrene oxide is a significant contributor to this field due to its inherent chirality.

Pharmaceutical Intermediates and Agrochemicals

This compound functions as a key chiral building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. cymitquimica.com The stereospecific nature of the epoxide allows for the introduction of a defined chiral center into a target molecule, which is a critical requirement for developing effective and selective drugs and agricultural products. enamine.net The presence of the bromine atom on the phenyl ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of elaborate molecular architectures. nih.gov For instance, the epoxide ring can be opened by various nucleophiles to create chiral side chains, while the bromo-group can be used to link the fragment to other parts of a larger molecule. Research has shown that the reactivity of substituted styrene (B11656) oxides, including p-bromostyrene oxide, with biological nucleophiles like guanosine (B1672433) results in the formation of specific adducts, demonstrating the types of transformations relevant to its role as a bioactive precursor. acs.org

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds (EPCs) is essential because the physiological activity of chiral molecules often resides in only one of their two enantiomeric forms. ub.edu this compound is utilized as a starting material in what is known as "chiral pool synthesis," where the existing chirality of the starting material is transferred to the final product. enamine.net The predictable stereochemistry of the epoxide ring-opening reactions allows chemists to maintain and control the chirality throughout a synthetic sequence. This approach avoids the need for late-stage chiral resolutions or complex asymmetric catalysis, making the synthesis more efficient. ub.edu The production of enantiomerically pure compounds from this building block is crucial for drug development and other applications where specific stereoisomers are required.

Role as a Chiral Building Block

A chiral building block is a relatively small, enantiomerically pure molecule that can be incorporated into the synthesis of a larger, more complex molecule, imparting its chirality to the final structure. enamine.net this compound is an exemplary chiral building block for several reasons. Its well-defined (R)-configuration provides a reliable source of chirality. The strained three-membered epoxide ring is a versatile functional group, susceptible to regioselective and stereospecific attack by a wide array of nucleophiles, leading to the formation of various chiral derivatives such as amino alcohols and diols. acs.org Furthermore, the 4-bromo substituent offers a site for subsequent functionalization, significantly increasing its synthetic utility.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are integral to medicinal chemistry and materials science. google.com The reactivity of this compound makes it a suitable precursor for constructing various heterocyclic rings. The epoxide can undergo ring-opening followed by an intramolecular cyclization to form new ring systems. The bromostyrene framework itself is a known precursor for various nitrogen-containing heterocycles, such as carbazoles, indoles, and acridines, through palladium-catalyzed reactions, highlighting the synthetic potential of this structural class. researchgate.netacs.org

Synthesis of Substituted Furans

This compound serves as a precursor in the synthesis of highly substituted furans. In a documented procedure, racemic 4-bromostyrene (B1200502) oxide is treated with a lithiated species in dimethyl sulfoxide (B87167) (DMSO) to initiate a reaction sequence that ultimately yields a furan (B31954) structure. orgsyn.org The reaction involves the nucleophilic opening of the epoxide ring, which leads to an intermediate alcohol. orgsyn.org This intermediate can then undergo further transformations, including cyclization, to form the furan ring. orgsyn.org The progress of such reactions can be monitored by techniques like thin-layer chromatography (TLC), as detailed in the table below for a related synthesis. orgsyn.org

| Compound | Rf value |

| 4-Bromostyrene oxide | 0.53 |

| Intermediate Alcohol | 0.32 |

| Intermediate Ketone | 0.59 |

| Final Furan Product | 0.74 |

| TLC analysis performed on silica (B1680970) gel with a hexanes/ethyl acetate (B1210297) (8:2) eluent and visualized with phosphomolybdic acid. orgsyn.org |

Applications in Polymer Chemistry and Materials Science

The unique properties of this compound extend its utility into the realms of polymer chemistry and materials science.

In polymer chemistry, it can be used in the synthesis of polystyrene derivatives. The incorporation of bromine into a polystyrene backbone can significantly enhance the polymer's properties, including its thermal stability and mechanical strength. Low molecular weight poly(bromostyrene) has been investigated for its compatibility with other thermoplastics to create flame-retardant polymer blends. google.com

In materials science, this compound has been explored for its role in creating self-assembled monolayers (SAMs) on various surfaces. SAMs are highly ordered molecular layers that form spontaneously on a substrate, and they are critical for applications in nanotechnology, surface engineering, and electronics. The specific interactions of the bromophenyl group and the potential for further reaction at the epoxide end make this compound a candidate for designing functionalized surfaces with tailored properties.

Synthesis of Polystyrene Derivatives with Enhanced Properties

The incorporation of bromine into polystyrene structures via monomers like 4-bromostyrene (a related precursor to the oxide) can significantly enhance the polymer's characteristics. The presence of the heavy bromine atom in the polymer backbone can improve properties such as thermal stability and mechanical strength.

Researchers have explored various methods to create these functionalized polystyrene derivatives. One area of study involves the oxidative polymerization of para-substituted styrene derivatives, including 4-bromostyrene, to form polyperoxides. researchgate.net Kinetic studies of these reactions have shown that the rate of oxidative polymerization is enhanced by the presence of both electron-donating and electron-withdrawing groups on the phenyl ring. researchgate.net

Another advanced application is the creation of graft copolymers. For instance, poly(3-hexylthiophene) has been successfully grafted from poly(4-bromostyrene) films, demonstrating a method to combine the properties of different polymers into a single material. acs.org This approach allows for the development of materials with tailored electronic and physical properties for use in specialized applications.

Formation of Self-Assembled Monolayers (SAMs)

This compound and its related compound, 4-bromostyrene, are utilized in materials science for the formation of self-assembled monolayers (SAMs) on various substrates. SAMs are highly ordered molecular layers that form spontaneously on a surface, providing a method to precisely control surface properties for applications in nanotechnology and surface engineering. nih.gov

Detailed studies have been conducted on the formation of 4-bromostyrene SAMs on silicon (Si(111)) surfaces. These monolayers are typically grown photochemically by exposing a hydrogen-terminated silicon surface to the monomer under ultraviolet (UV) light (e.g., 254 nm). northwestern.edu The resulting SAMs are continuous, atomically flat, and covalently bonded to the silicon substrate. northwestern.edu The formation and structure of these monolayers can be confirmed using a suite of analytical techniques, including X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and X-ray reflectivity (XRR). nih.govnorthwestern.edu

The structural characteristics of these SAMs have been precisely determined, revealing key details about their molecular arrangement.

| Property | Value | Source |

| Substrate | Si(111) | northwestern.edu |

| SAM Thickness | 8.50 Å | northwestern.edu |

| Molecular Coverage | 46% of surface silicon atoms | northwestern.edu |

| Molecular Tilt Angle | 17° |

These findings demonstrate the ability to create well-defined, functionalized surfaces using brominated styrene derivatives. The epoxide group in this compound offers an additional reactive site for further surface modification, making it a valuable precursor for creating complex, multilayered surface architectures. researchgate.net

Incorporation into Polymer Composites for Enhanced X-ray Scattering Contrast

Organic polymers typically exhibit low contrast in X-ray imaging techniques like micro-computed tomography (micro-CT) due to their low X-ray absorption. researchgate.net To overcome this limitation, high atomic number elements can be incorporated into the polymer matrix to enhance X-ray attenuation. The bromine atom in this compound makes it an excellent candidate for this purpose.

A method to improve the imaging contrast of polymer materials involves grafting halogen-containing compounds onto a polymer backbone. researchgate.net Research has shown that grafting 4-bromostyrene onto poly(ethylene terephthalate) (PET) fibers results in a composite material with significantly enhanced X-ray absorption. researchgate.net This process improves the signal-to-noise ratio in micro-CT analyses, allowing for clearer and more detailed three-dimensional visualization of the polymer's internal structure. researchgate.net This application is particularly important for the non-destructive analysis of low-density polymer structures, such as foams and fibers, in materials science and biomedical engineering. researchgate.net

Photodegradation Kinetics of Poly(4-bromostyrene)

The stability of polymers under ultraviolet (UV) radiation is a critical factor for many applications. Studies on the photodegradation kinetics of poly(4-bromostyrene) provide insight into its long-term durability. The degradation process is typically investigated by irradiating thin films or solutions of the polymer with UV light (e.g., 265 nm) in the presence of oxygen and monitoring the chemical changes over time. researchgate.netresearchgate.net

Several spectroscopic techniques are employed to analyze the effects of photodegradation:

UV-Vis Spectroscopy: An increase in absorption intensity and the appearance of new absorption bands at longer wavelengths indicate degradation of the polymer chains. researchgate.net

Fluorescence Spectroscopy: The process is often accompanied by the quenching of monomer and excimer fluorescence emissions. researchgate.net The appearance of new fluorescence bands can also signal the formation of photodegradation products. researchgate.net

FT-IR Spectroscopy: An increase in the intensity of carbonyl and hydroxyl bands provides direct evidence of photo-oxidation, suggesting the formation of alcohols and ketones from chain scission and hydrogen abstraction. researchgate.net

Studies have also shown that the rate of photodegradation can be influenced by additives. For example, the presence of phthalate (B1215562) and terephthalate (B1205515) plasticizers has been found to accelerate the photodegradation of poly(4-bromostyrene) films. researchgate.net In comparative studies, poly(p-fluorostyrene) has demonstrated higher stability against photodegradation than its p-bromo and p-chloro substituted counterparts, which is attributed to the strong electron-withdrawing effect of the fluorine atom. semanticscholar.org

| Analytical Technique | Observation during Photodegradation of Poly(4-bromostyrene) | Implication |

| Fluorescence Spectroscopy | Quenching of monomer/excimer emissions; appearance of new bands. researchgate.netresearchgate.net | Change in polymer structure; formation of new chromophores. |

| FT-IR Spectroscopy | Increased intensity in carbonyl (C=O) and hydroxyl (O-H) regions. researchgate.net | Photo-oxidation and chain-scission leading to alcohols/ketones. |

| UV-Vis Spectroscopy | Increased intensity and new absorption bands at longer wavelengths. researchgate.net | Formation of degradation products like polyenes. |

Biological and Biochemical Research Aspects of R 4 Bromostyrene Oxide

Enzymatic Biotransformations

The transformation of (R)-4-Bromostyrene oxide by enzymes is a key area of study, offering insights into microbial metabolic pathways and enzymatic capabilities.

Styrene (B11656) Oxide Isomerase (SOI) Activity and Substrate Tolerance

Styrene oxide isomerase (SOI) is a crucial enzyme in the microbial degradation of styrene and its derivatives. nih.govnih.gov This enzyme catalyzes the isomerization of styrene oxides into the corresponding phenylacetaldehydes. nih.govnih.gov Research has demonstrated that SOIs exhibit broad substrate tolerance, capable of acting on various ring-substituted styrene oxides. nih.govresearchgate.net

Studies on the SOI from Rhodococcus opacus 1CP have shown that while it can convert a spectrum of substituted styrene oxides, (R,S)-4-Bromostyrene oxide is a substrate, albeit with lower activity compared to the unsubstituted styrene oxide. nih.govasm.org Specifically, the relative activity of the SOI from Rhodococcus opacus 1CP towards (R,S)-4-Bromostyrene oxide was found to be 2.2% compared to styrene oxide (100%). nih.gov This indicates that the bromo-substituent at the para position of the styrene ring influences the enzyme's catalytic efficiency. nih.gov While many SOIs show a preference for the (S)-enantiomer of styrene oxide, the enantioselectivity can be substrate-dependent. nih.govresearchgate.net

Microbial Degradation Pathways

Microorganisms have evolved specific pathways to degrade aromatic compounds like styrene. One of the primary routes is the side-chain oxygenation pathway. nih.gov

The side-chain oxygenation pathway for styrene degradation involves a sequence of enzymatic reactions. nih.gov First, styrene monooxygenase (SMO) converts styrene to styrene oxide. nih.govnih.gov Subsequently, styrene oxide isomerase (SOI) transforms styrene oxide into phenylacetaldehyde (B1677652). nih.govnih.gov This intermediate is then oxidized to phenylacetic acid by phenylacetaldehyde dehydrogenase (PAD). nih.govnih.gov

The bacterium Rhodococcus opacus is known to utilize this pathway for styrene degradation. nih.gov The enzymes within this pathway, including SOI, can process substituted styrene derivatives. Therefore, this compound can enter this metabolic cascade, being converted by the enzymatic machinery of organisms like Rhodococcus opacus. The ability of these microbes to metabolize such compounds highlights their potential use as biocatalysts for environmental and biotechnological applications.

Interaction with Biological Macromolecules

The reactivity of the epoxide ring in this compound allows it to interact with and modify biological macromolecules, such as nucleosides, which are the building blocks of DNA and RNA.

Aralkylation of Nucleosides (e.g., Guanosine)

This compound has been shown to react with guanosine (B1672433), a fundamental component of nucleic acids, through a process called aralkylation. acs.orgnih.gov This reaction involves the opening of the epoxide ring and the formation of a covalent bond with the guanosine molecule. acs.orgnih.gov

The reaction between this compound and guanosine in neutral aqueous solution results in the formation of adducts at different positions on the guanosine molecule, namely the N7, N2, and O6 positions. acs.orgnih.govresearchgate.net The distribution of these products is significantly influenced by the para-substituent on the styrene oxide. acs.orgnih.gov

For this compound, the reaction predominantly yields 7-substituted guanosine products. The approximate proportion of 7-, N2-, and O6-substituted guanosine adducts is 0.85:0.09:0.04, respectively. acs.orgnih.govresearchgate.net This is in contrast to (R)-p-methylstyrene oxide, where the N2-adduct is the major product. acs.orgnih.govresearchgate.net

The stereochemistry of these reactions is also noteworthy. The reaction at the 7-position of guanosine proceeds with almost complete inversion of stereochemistry, which is indicative of an SN2 mechanism. acs.orgnih.gov However, the reactions at the exocyclic N2 and O6 positions show a mix of inversion and retention of configuration. For this compound, the ratio of inversion to retention is approximately 6:1 for N2-substituted products and 3:1 for O6-substituted products. acs.orgnih.gov This suggests the involvement of substrates with a more ionic character in the reactions at these exocyclic sites. acs.orgnih.govnih.gov

Furthermore, the site of epoxide ring opening is also affected by the substituent. In the reaction of this compound with the 7-position of guanosine, there is a preference for the reaction to occur at the β-carbon of the epoxide by a factor of nearly four over the α-carbon. acs.orgnih.gov

| Styrene Oxide Derivative | 7-substituted Adduct Proportion | N²-substituted Adduct Proportion | O⁶-substituted Adduct Proportion |

|---|---|---|---|

| This compound | ~0.85 | ~0.09 | ~0.04 |

| (R)-p-Methylstyrene oxide | ~0.32 | ~0.62 | ~0.06 |

| Styrene Oxide Derivative | Adduct Position | Ratio of Inversion to Retention |

|---|---|---|

| This compound | 7-position | Almost total inversion |

| N²-position | ~6:1 | |

| O⁶-position | ~3:1 | |

| (R)-p-Methylstyrene oxide | 7-position | Almost total inversion |

| N²-position | ~2:1 | |

| O⁶-position | ~1:1 |

Protein Adduction and Metabolic Activation

This compound, a halogenated derivative of styrene oxide, demonstrates significant interactions with cellular macromolecules, particularly proteins. Its metabolic activation and subsequent adduction to proteins are key factors in its biological activity.

The metabolic activation of the parent compound, 4-bromostyrene (B1200502), to 4-bromostyrene oxide is a critical step. Studies have shown that cytochrome P450 enzymes, specifically CYP2E1, are involved in this bioactivation process. nih.gov The efficiency of this metabolic conversion is higher for 4-bromostyrene compared to styrene and other halogenated styrene analogues like 4-fluorostyrene (B1294925) and 4-chlorostyrene (B41422). nih.gov Research in a recombinant human CYP2E1 system revealed that 4-bromostyrene exhibits a low K_m value and a high V_max value, indicating a high affinity for the enzyme and an efficient conversion to its oxide form. nih.gov

Once formed, this compound acts as an electrophilic species that can covalently bind to nucleophilic residues on proteins, forming protein adducts. nih.gov The extent of protein adduction induced by 4-bromostyrene is greater than that caused by styrene, 4-fluorostyrene, or 4-chlorostyrene. nih.gov This increased adduction is consistent with the higher cytotoxicity observed for 4-bromostyrene. nih.gov For instance, studies using radiolabeled compounds have shown a higher degree of radioactivity bound to cellular proteins in cells exposed to ¹⁴C-4-bromostyrene compared to ¹⁴C-styrene. nih.gov The formation of these adducts can disrupt protein structure and function, leading to cellular damage. The reaction of 4-bromostyrene oxide with the amino acid cysteamine (B1669678), a model for cysteine residues in proteins, results in the formation of specific adducts, namely 2-(2-aminoethylthio)-2-(4-bromophenyl)ethanol and 2-(2-aminoethylthio)-1-(4-bromophenyl)ethanol. nih.gov

The adduction of this compound is not limited to cellular proteins. It has been shown to react with guanosine, a component of nucleic acids. acs.org In these reactions, the exocyclic positions of guanosine open the epoxide ring primarily at the α-carbon. acs.org However, the nitrogen at the 7-position of guanosine shows a preference for reacting at the β-carbon of 4-bromostyrene oxide. acs.org This reactivity with a key component of DNA highlights its potential for genotoxicity.

The metabolic pathway of this compound has been compared to other halogenated styrene oxides. It is completely transformed into 4-bromophenylacetic acid in 150 minutes, a significantly faster rate than 4-chlorostyrene oxide (360 minutes) and 4-fluorostyrene oxide (24 hours). This rapid metabolism, coupled with its high potential for protein adduction, underscores its significant biochemical reactivity.

Structure-Activity Relationships in Biological Systems

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the presence of the bromine atom at the para position of the styrene ring. This structural feature significantly influences its electrophilicity and, consequently, its cytotoxicity.

Electrophilicity and Cytotoxicity Studies

The electrophilicity of styrene oxides is a crucial determinant of their reactivity towards biological nucleophiles and their resulting toxicity. nih.gov The electrophilicity of this compound has been evaluated by measuring its reaction rate with cysteamine. nih.gov These studies revealed that 4-bromostyrene oxide has a higher rate constant for adduct formation compared to styrene oxide, 4-fluorostyrene oxide, and 4-chlorostyrene oxide, indicating its greater electrophilic character. nih.gov

This enhanced electrophilicity directly correlates with its observed cytotoxicity. nih.gov In studies using CYP2E1 transgenic cells, the order of cytotoxicity for para-halogenated styrene analogues was found to be 4-bromostyrene > 4-chlorostyrene > 4-fluorostyrene ≈ styrene. nih.govresearchgate.net This trend aligns perfectly with the efficiency of their metabolic activation to the corresponding oxides and the electrophilicity of these oxides. nih.gov The higher polarizability of the bromine atom in 4-bromostyrene oxide contributes to the formation of more stable adducts with proteins, leading to greater cellular damage.

The cytotoxicity of these compounds is also linked to their ability to deplete cellular glutathione (B108866) (GSH), a key antioxidant. nih.gov The potency of GSH depletion follows the same order as the cytotoxicity and electrophilicity, with 4-bromostyrene being the most potent. nih.gov This suggests that the electrophilic nature of this compound leads to the rapid consumption of cellular nucleophiles like GSH, rendering the cells more susceptible to oxidative stress and damage.

The mechanism of reaction with nucleophiles, such as the guanosine in DNA, also provides insight into its structure-activity relationship. While reactions at the 7-position of guanosine proceed primarily through an S_N2 mechanism, reactions at the N²- and O⁶-positions appear to involve intermediates with a more ionic character. acs.org The presence of the electron-withdrawing bromine atom in this compound influences the nature of these transition states and the regioselectivity of the epoxide ring opening. acs.org

Interactive Data Table: Reaction Rate Constants of Styrene Oxides with Cysteamine

| Compound | Rate Constant (min⁻¹) |

| 4-Bromostyrene oxide | 29.3 ± 3.19 |

| 4-Chlorostyrene oxide | 16.1 ± 2.08 |

| 4-Fluorostyrene oxide | 15.7 ± 1.57 |

| Styrene oxide | 13.4 ± 1.88 |

| Data from a study evaluating the electrophilicities of various styrene oxides by determining the rates of cysteamine adduction. nih.gov |

Interactive Data Table: Cytotoxicity of Styrene and Halogenated Styrene Derivatives

| Compound | Cytotoxicity Order |

| 4-Bromostyrene | 1 (Most Cytotoxic) |

| 4-Chlorostyrene | 2 |

| 4-Fluorostyrene | 3 |

| Styrene | 3 |

| This table reflects the observed order of cytotoxicity in CYP2E1 transgenic cells. nih.govresearchgate.net |

Advanced Analytical Techniques in R 4 Bromostyrene Oxide Research

Spectroscopic Characterization (e.g., NMR, MS, IR)

Spectroscopic techniques are fundamental to the initial identification and structural confirmation of (R)-4-bromostyrene oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure. For instance, in the characterization of poly(4-bromostyrene) (PBrS) and its block copolymers like PS-b-P4VP, NMR spectroscopy is essential for confirming the successful polymerization and the structure of the resulting polymers. researchgate.net

Mass Spectrometry (MS) : MS provides information on the molecular weight of the compound, confirming the presence of the bromine atom through its characteristic isotopic pattern. nih.govspectrabase.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the epoxide ring and the aromatic C-Br bond. spectrabase.comqueensu.ca

These techniques are often used in combination to provide a complete picture of the molecular structure. researchgate.netqueensu.ca

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and, critically, the enantiomeric excess (e.e.) of this compound, which is vital for its application in stereoselective synthesis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis

Both GC and HPLC are powerful tools for monitoring the progress of reactions involving this compound and for analyzing the final products. rsc.orgcore.ac.ukbridgewater.edu

Gas Chromatography (GC) : GC is frequently employed for the analysis of volatile compounds. In the context of this compound, chiral stationary phase GC (CSP-GC) is particularly important for separating and quantifying the enantiomers. For example, the enantiomers of 4-bromostyrene (B1200502) oxide can be resolved on a γ-cyclodextrin column, with distinct retention times allowing for the precise calculation of enantiomeric excess. GC is also used to monitor reaction kinetics and conversion rates in syntheses utilizing this epoxide. tdx.catnih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for the analysis of a wide range of compounds. libretexts.orgbjbms.org Chiral HPLC is a key method for determining the enantiomeric purity of this compound and its derivatives. rsc.orgmdpi.com By using a chiral stationary phase, the R and S enantiomers can be separated and their relative amounts determined, which is crucial for applications requiring high enantiopurity. rsc.orgmdpi.com HPLC is also used for the quantitative analysis of reaction products in various pharmaceutical and chemical research applications. bridgewater.edunih.gov

Table 1: Chromatographic Separation of 4-Bromostyrene Oxide Enantiomers

| Technique | Stationary Phase | Mobile Phase | Analyte | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| CSP-GC | γ-cyclodextrin | - | This compound | 14.2 | |

| CSP-GC | γ-cyclodextrin | - | (S)-4-Bromostyrene oxide | 14.9 | |

| Chiral HPLC | Daicel Chiralpak AD-H | isohexane:methanol = 95:5 | (R)-enantiomer | 11.4 | mdpi.com |

| Chiral HPLC | Daicel Chiralpak AD-H | isohexane:methanol = 95:5 | (S)-enantiomer | 20.7 | mdpi.com |

X-ray Based Characterization Methods

X-ray techniques provide detailed information about the elemental composition, chemical state, and structural properties of materials derived from this compound, such as thin films and self-assembled monolayers (SAMs).

X-ray Reflectivity (XRR) and X-ray Standing Wave (XSW) Measurements

XRR and XSW are powerful, non-destructive techniques for characterizing the structure of thin films and interfaces with high precision. diamond.ac.uknumberanalytics.com

X-ray Reflectivity (XRR) : XRR measures the intensity of reflected X-rays from a surface as a function of the angle of incidence to determine film thickness, density, and surface roughness. diamond.ac.uknumberanalytics.com In studies of self-assembled monolayers of 4-bromostyrene on silicon, XRR has been used to determine a SAM thickness of 8.5 Å and a molecular tilt angle of approximately 17°. northwestern.edu The introduction of the bromine atom in poly(4-bromostyrene) increases the X-ray scattering length density, which enhances the oscillation amplitudes in reflectivity measurements, leading to smoother film characterization. nist.gov

X-ray Standing Wave (XSW) : The XSW technique is generated by the interference between an incident and a reflected X-ray beam, creating a standing wave field. wikipedia.orgnorthwestern.edu By measuring the element-specific photoelectron or fluorescence yield as a function of the standing wave's phase, the precise position of atoms relative to the reflecting planes can be determined. wikipedia.orguni-tuebingen.de For 4-bromostyrene SAMs on Si(111), XSW measurements have been used to triangulate the position of the bromine atoms, confirming their location and the orientation of the molecules within the monolayer. northwestern.eduresearchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nm of a material's surface. caltech.edupsu.edu In the study of 4-bromostyrene SAMs on silicon, XPS is used to verify the presence of bromine and to confirm that it is covalently bonded to carbon (C-Br) rather than to the silicon substrate. northwestern.edu This distinction is crucial for ensuring the integrity of the assembled molecular layer. High-resolution XPS can reveal the Br 3d peaks, providing direct evidence of the C-Br bond.

Thermal Analysis Techniques for Polymer Studies (e.g., TGA)

Thermogravimetric analysis (TGA) is a thermal analysis method used to measure the change in mass of a sample as a function of temperature. openaccessjournals.com It is a valuable tool for studying the thermal stability and decomposition of polymers. openaccessjournals.comscirp.org

In the context of polymers derived from 4-bromostyrene, such as poly(4-bromostyrene) (PBrS), TGA is used to investigate their thermal decomposition behavior. Studies have shown that the thermal stability of polystyrene can be enhanced by the incorporation of bromine. scirp.org TGA thermograms reveal that the degradation of PBrS occurs at different temperatures and potentially through a different mechanism compared to unsubstituted polystyrene. scirp.orgscirp.org The activation energy of degradation for PBrS has been found to be higher than that of polystyrene, and it decreases as the percentage of weight loss increases, suggesting a distinct degradation pathway. scirp.orgresearchgate.net

Table 2: Activation Energies of Degradation for Polystyrene and its Derivatives

| Polymer | Activation Energy Trend with % Conversion | Relative Activation Energy | Reference |

|---|---|---|---|

| Polystyrene (PS) | Increases | Lower | scirp.orgresearchgate.net |

| Poly(p-methylstyrene) (PMS) | Increases | Lower | scirp.orgresearchgate.net |

| Poly(p-chlorostyrene) (PClS) | Increases | Lower | scirp.orgresearchgate.net |

| Poly(p-bromostyrene) (PBrS) | Decreases | Highest | scirp.orgscirp.orgresearchgate.net |

常见问题

What experimental techniques are most effective for characterizing the molecular structure and orientation of (R)-4-bromostyrene oxide in self-assembled monolayers (SAMs)?

Basic Research Question

Answer:

Key techniques include:

- X-ray Photoelectron Spectroscopy (XPS): Determines the oxidation state of bromine. For this compound, Br 3d peaks at 70.5–71.5 eV confirm carbon-bound bromine, ruling out silicon-bromine bonding .

- X-ray Reflectivity (XRR): Measures SAM thickness and molecular tilt angles. For similar bromostyrene derivatives, XRR revealed a thickness of 8.5 Å and a tilt angle of ~17°, validated against DFT predictions .

- Atomic Force Microscopy (AFM): Confirms monolayer continuity and surface roughness (e.g., step height preservation post-SAM growth) .

- Density Functional Theory (DFT): Computes molecular length (8.89 Å) and tilt angles, though discrepancies with experimental data highlight intermolecular interactions .

How can researchers resolve contradictions between computational (DFT) and experimental (XRR) data regarding molecular tilt angles in SAMs?

Advanced Research Question

Answer:

Discrepancies arise due to DFT modeling single molecules, while XRR accounts for intermolecular packing. For example:

| Parameter | DFT Prediction | XRR Measurement |

|---|---|---|

| Molecular Tilt Angle | 5° | 17° |

| SAM Thickness | 8.89 Å | 8.5 Å |

| Methodological Adjustments: |

- Incorporate van der Waals corrections in DFT to model packing effects.

- Use X-ray Standing Wave (XSW) measurements to triangulate atomic positions (e.g., Br atoms localized over Si T4 sites) .

What role does terminal bromine play in the reactivity of this compound in substitution reactions?

Basic Research Question

Answer:

The bromine atom serves as a leaving group in nucleophilic substitution reactions. In SAMs, bromine termination preserves reactivity for downstream functionalization (e.g., Suzuki coupling). XPS confirms bromine remains carbon-bound, avoiding undesired silicon interactions .

How does molecular orientation in SAMs influence the catalytic activity of this compound in CO₂ fixation?

Advanced Research Question

Answer:

Tilt angle and packing density affect accessibility of the epoxide group. For example:

- A tilt angle of 17° positions the epoxide moiety away from the substrate, enhancing CO₂ adsorption in catalytic cycles .

- Experimental Validation: Use XSW-derived 3D atomic maps to correlate Br position (over Si T4 sites) with catalytic efficiency .

What are the limitations of DFT in modeling SAMs of this compound?

Advanced Research Question

Answer:

- Static Models: DFT typically ignores dynamic effects (e.g., thermal vibrations) observed in XSW (σ = 0.30 Å Br displacement) .

- Intermolecular Interactions: Packing density (0.46 ML) and steric hindrance are underestimated without ensemble modeling .

- Mitigation: Combine DFT with molecular dynamics (MD) simulations to account for SAM heterogeneity.

How can researchers optimize SAM coverage and minimize defects for this compound?

Basic Research Question

Answer:

- Photochemical Growth: UV-initiated radical chain propagation ensures dense packing (0.46–0.52 ML coverage) .

- Surface Pretreatment: Hydrogen-terminated Si(111) reduces oxidation and enhances molecular alignment .

- Post-Synthesis Analysis: XRF quantifies Br coverage (50% atomic density) to validate monolayer integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|